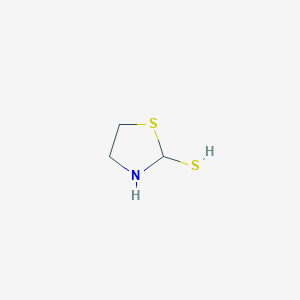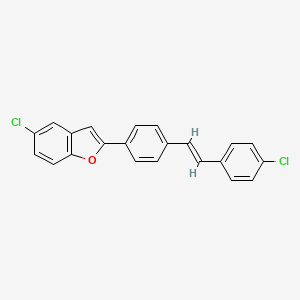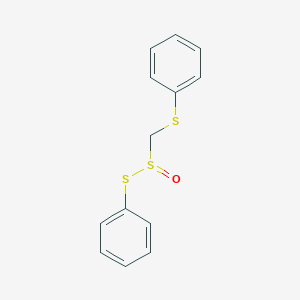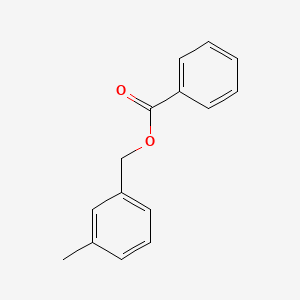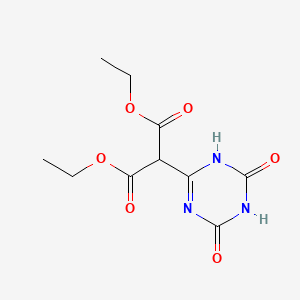
1-(Butylsulfanyl)-3-(diethylamino)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Butylsulfanyl)-3-(diethylamino)propan-2-ol is an organic compound that features both a hydroxyl group and a sulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Butylsulfanyl)-3-(diethylamino)propan-2-ol typically involves the reaction of a suitable precursor with butyl mercaptan and diethylamine. The reaction conditions often require a controlled environment, such as an inert atmosphere, to prevent unwanted side reactions. Common solvents used in the synthesis include ethanol or methanol, and the reaction may be catalyzed by acids or bases depending on the desired pathway.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Butylsulfanyl)-3-(diethylamino)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.
Applications De Recherche Scientifique
1-(Butylsulfanyl)-3-(diethylamino)propan-2-ol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfanyl and amino groups into molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism by which 1-(Butylsulfanyl)-3-(diethylamino)propan-2-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s sulfanyl and amino groups can form hydrogen bonds or covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Dimethylamino)-2-propanol: Similar in structure but with a dimethylamino group instead of a diethylamino group.
1-(Diethylamino)-2-propanol: Lacks the sulfanyl group but has a similar amino and hydroxyl group arrangement.
Propan-2-ol: A simpler alcohol without the sulfanyl or amino groups.
Uniqueness
1-(Butylsulfanyl)-3-(diethylamino)propan-2-ol is unique due to the presence of both a sulfanyl group and a diethylamino group, which confer distinct chemical reactivity and potential applications compared to its analogs. This combination of functional groups allows for versatile interactions in both chemical and biological contexts.
Propriétés
Numéro CAS |
51735-04-7 |
|---|---|
Formule moléculaire |
C11H25NOS |
Poids moléculaire |
219.39 g/mol |
Nom IUPAC |
1-butylsulfanyl-3-(diethylamino)propan-2-ol |
InChI |
InChI=1S/C11H25NOS/c1-4-7-8-14-10-11(13)9-12(5-2)6-3/h11,13H,4-10H2,1-3H3 |
Clé InChI |
MTEDLOKDRBEAQR-UHFFFAOYSA-N |
SMILES canonique |
CCCCSCC(CN(CC)CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


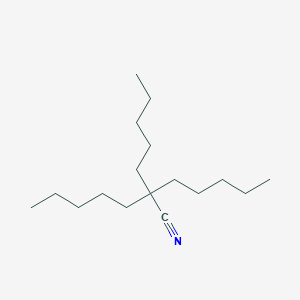


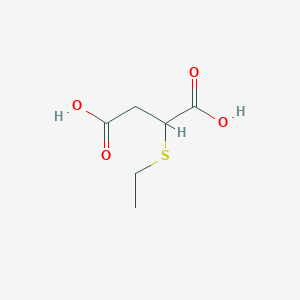
![Silane, trimethyl[(pentafluorophenyl)ethynyl]-](/img/structure/B14657918.png)

![2-{[Ethyl(4-methylphenyl)amino]methyl}-3-methylnaphthalene-1,4-dione](/img/structure/B14657949.png)
